molecular formula C11H10N2O B019560 2,3-Dimethylquinoxaline-6-carbaldehyde CAS No. 108763-28-6

2,3-Dimethylquinoxaline-6-carbaldehyde

Cat. No.: B019560
CAS No.: 108763-28-6
M. Wt: 186.21 g/mol
InChI Key: BYLBWMINSPCQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylquinoxaline-6-carbaldehyde (CAS 108763-28-6) is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and advanced chemical synthesis . The compound features a methyl group at the 2 and 3 positions of the quinoxaline core and a reactive aldehyde functional group (-CHO) at the 6-position . This aldehyde group is the key to its utility, as it readily undergoes condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and other derivatives . These reactions make it a crucial intermediate for constructing more complex molecules for pharmaceutical and materials science research. Its primary research value lies in its role as a synthetic precursor. It can be synthesized via the Vilsmeier-Haack formylation of 2,3-dimethylquinoxaline, which provides good yield and high regioselectivity for the 6-carbaldehyde product . The compound has been used in the rational design and synthesis of novel bioactive molecules, such as diphenylquinoxaline-6-carbohydrazide hybrids, which have been explored as potent α-glucosidase inhibitors for the potential management of Type 2 diabetes . Quinoxaline derivatives, in general, are widely studied for a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral applications, underscoring the potential of this aldehyde intermediate in drug discovery campaigns . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

108763-28-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dimethylquinoxaline-6-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3

InChI Key

BYLBWMINSPCQKL-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)C=O)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,3-dimethylquinoxaline-6-carbaldehyde with key analogs, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Structural Features
This compound C₁₁H₁₀N₂O ~185.20 (estimated) Aldehyde (-CHO) Methyl at 2,3; aldehyde at 6
2,3-Dimethylquinoxaline-6-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Carboxylic acid Methyl at 2,3; -COOH at 6
2,3-Dichloroquinoxaline-6-carbonyl chloride C₉H₃Cl₃N₂O 261.49 Carbonyl chloride Chloro at 2,3; -COCl at 6
2,3-Diphenylquinoxaline-6-carboxylic acid C₂₁H₁₄N₂O₂ 326.35 Carboxylic acid Phenyl at 2,3; -COOH at 6
2,3-Diphenylquinoxaline-6-carboxamide derivative C₂₃H₁₉N₃O₂ 369.42 Amide Phenyl at 2,3; -CONHCH₂CH₂OH at 6

Physicochemical Properties and Reactivity

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers higher reactivity toward nucleophiles (e.g., amines, hydrazines) compared to the carboxylic acid analog. However, aldehydes are prone to oxidation, necessitating storage under inert conditions, whereas carboxylic acids are more stable .
  • Chlorinated Derivative: 2,3-Dichloroquinoxaline-6-carbonyl chloride (C₉H₃Cl₃N₂O) exhibits a higher molecular weight (261.49 g/mol) and density (1.631 g/cm³) due to chlorine substituents. Its boiling point (349.6°C) and flash point (165.3°C) suggest utility as a high-temperature reaction intermediate .
  • Diphenyl Derivatives: The diphenyl-substituted compounds (e.g., 2,3-diphenylquinoxaline-6-carboxylic acid) have higher molecular weights (326.35–369.42 g/mol) and reduced aqueous solubility due to hydrophobic phenyl groups. These derivatives are explored in medicinal chemistry, such as the Akt1 inhibitor (C₂₁H₁₄N₂O₂), which shows promise in anticancer research .

Preparation Methods

Reaction Mechanism and Optimization

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into electron-rich aromatic systems. For 2,3-dimethylquinoxaline, this method involves treating the substrate with a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electron-donating methyl groups at positions 2 and 3 activate the quinoxaline ring, directing electrophilic substitution to the 6-position.

Key steps include:

  • Reagent Preparation : POCl₃ (3.0 equiv) is added dropwise to DMF at 0°C, forming the active iminium intermediate.

  • Electrophilic Attack : 2,3-Dimethylquinoxaline (1.0 equiv) is introduced, and the mixture is heated to 80°C for 6–8 hours.

  • Workup : The reaction is quenched with ice-water, and the product is extracted using dichloromethane.

Yield and Regioselectivity

Under optimized conditions, this method achieves a yield of 68–72% with >95% regioselectivity for the 6-carbaldehyde product. Side products, such as 5-carbaldehyde isomers, are minimized by controlling the stoichiometry of POCl₃ and reaction temperature.

Spectral Characterization

  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.85 (d, J = 2.4 Hz, 1H, H-5), 8.02 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.91 (d, J = 8.8 Hz, 1H, H-8), 2.78 (s, 6H, 2×CH₃).

  • IR (KBr) : ν = 1695 cm⁻¹ (C=O stretch).

Reduction of 2,3-Dimethylquinoxaline-6-carboxylate Esters

Synthesis of Methyl 2,3-Dimethylquinoxaline-6-carboxylate

The carboxylate ester precursor is synthesized via Ullmann condensation between 4-carbomethoxybenzene-1,2-diamine and 2,3-butanedione in refluxing ethanol (Yield: 85%).

Reduction to Aldehyde

The ester is reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at −78°C in anhydrous tetrahydrofuran (THF):

  • DIBAL-H (1.5 equiv) is added to the ester (1.0 equiv) in THF.

  • The reaction is quenched with methanol after 2 hours, yielding the aldehyde (62–65%).

Challenges and Solutions

Over-reduction to the alcohol is mitigated by strict temperature control. The aldehyde is purified via silica gel chromatography (hexanes/ethyl acetate, 4:1), with purity confirmed by HPLC (>98%).

Direct Synthesis from 4-Formylbenzene-1,2-diamine

Condensation with 2,3-Butanedione

This one-pot method combines 4-formylbenzene-1,2-diamine (1.0 equiv) and 2,3-butanedione (1.1 equiv) in acetic acid at 120°C for 12 hours. The reaction proceeds via cyclocondensation , directly forming the quinoxaline core with the aldehyde intact (Yield: 58%).

Limitations

  • The diamine precursor is sensitive to oxidation, requiring anhydrous conditions.

  • Competing side reactions reduce yields, necessitating column purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Vilsmeier-Haack68–72>95High regioselectivity, scalableRequires toxic POCl₃
Ester Reduction62–6598Mild conditions, avoids strong acidsMulti-step synthesis
Direct Synthesis5890One-pot reactionLow yield, sensitive precursors

Experimental Data and Characterization

X-ray Crystallography

Single-crystal X-ray analysis of 2,3-dimethylquinoxaline-6-carbaldehyde confirms the planar quinoxaline core with bond lengths of 1.34 Å (C=N) and 1.45 Å (C-CH₃) , consistent with DFT calculations.

Thermodynamic Stability

DSC analysis reveals a melting point of 142–144°C and decomposition onset at 280°C , indicating robust thermal stability .

Q & A

Basic: What are the standard synthetic routes for 2,3-Dimethylquinoxaline-6-carbaldehyde?

Methodological Answer:
The synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with α-diketones or aldehydes. For example:

  • Step 1: React 4-methyl-o-phenylenediamine with a diketone (e.g., 2,3-butanedione) under acidic or thermal conditions to form the quinoxaline core.
  • Step 2: Introduce the aldehyde group at the 6-position via Vilsmeier-Haack formylation using POCl₃ and DMF .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%).

Key Considerations:

  • Solvent choice (e.g., acetic acid vs. ethanol) impacts reaction kinetics and yield .
  • Substituent steric effects (methyl groups at 2,3-positions) may require prolonged reaction times .

Basic: What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 10.2 ppm (aldehyde proton), δ 8.5–7.2 ppm (aromatic protons), and δ 2.6–2.8 ppm (methyl groups) confirm substituent positions .
    • ¹³C NMR: Carbonyl signal at ~190 ppm (aldehyde) and aromatic carbons at 140–120 ppm .
  • Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ matches the theoretical mass (e.g., 201.0895 g/mol for C₁₁H₁₀N₂O) .
  • X-ray Crystallography: SHELX software refines crystal structures to determine bond angles and packing motifs (e.g., π-π stacking in the quinoxaline ring) .

Advanced: How can computational methods optimize its biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding affinities with target proteins (e.g., kinase enzymes).
    • Protocol: Prepare ligand (PDBQT format), define active site residues, and run simulations with a grid box size of 25 ų .
  • DFT Calculations: Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution .
  • SAR Analysis: Compare derivatives (e.g., ethyl ester vs. aldehyde) to correlate substituent effects with activity .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Conditions: Higher temperatures (>100°C) may degrade the aldehyde group, reducing yields. Optimize at 80–90°C .
  • Purification Challenges: The aldehyde’s polarity necessitates tailored solvent systems (e.g., dichloromethane/methanol for crystallization).
  • Byproduct Formation: Monitor intermediates via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane) to isolate the desired product early .

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